

The PZR Gene: A Comprehensive Technical Guide to its Structure and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Protein Zero Related (PZR), encoded by the MPZL1 gene, is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Initially identified for its sequence homology to the myelin P0 protein, PZR has emerged as a critical signaling hub involved in a diverse array of cellular processes, including cell adhesion, migration, and oncogenesis.[1][2] Its dysregulation has been implicated in various diseases, making it a promising target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the PZR gene structure, its protein products, and the intricate mechanisms governing its regulation and signaling functions.

PZR Gene and Protein Structure Genomic Location and Gene Structure

The human MPZL1 gene is located on the forward strand of chromosome 1 at position 1q24.2. [3][4] It spans approximately 70.7 kilobases and consists of 7 exons.[5]

Protein Isoforms and Domains

Alternative splicing of the MPZL1 gene results in the production of at least three protein isoforms: PZR, PZRa, and PZRb.[1][2] The canonical PZR protein is a single-pass



transmembrane protein with a molecular weight of approximately 29 kDa, though it often appears larger on SDS-PAGE due to glycosylation.[1][6]

The protein structure of PZR consists of:

- Extracellular Domain: An N-terminal immunoglobulin-like (Ig-like) V-set domain, which is involved in cell-cell adhesion and ligand binding.[1][7] This domain shares significant homology with the myelin P0 protein.[1]
- Transmembrane Domain: A single hydrophobic alpha-helical segment that anchors the protein in the cell membrane.[8]
- Intracellular Domain: A cytoplasmic tail containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[8][9] These motifs are crucial for PZR's signaling functions.

The isoforms PZRa and PZRb are generated through alternative splicing and differ in their cytoplasmic domains, notably lacking the ITIMs found in the full-length PZR protein.[2] This structural difference renders them incapable of recruiting certain downstream signaling molecules.[10]

A schematic representation of the PZR protein structure is provided below:

Extracellular Domain (Ig-like V-set) Transmembrane Domain		Intracellular Domain	ITIM 1	ITIM 2

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A schematic diagram of the PZR protein structure.

Regulation of PZR Gene Expression



The expression of the MPZL1 gene is regulated at multiple levels, including transcriptional control and post-transcriptional modifications.

Transcriptional Regulation

The promoter region of the MPZL1 gene contains binding sites for several transcription factors that can modulate its expression. While comprehensive experimental validation is ongoing, bioinformatic analyses have identified potential binding sites for the following transcription factors:

Transcription Factor	Potential Role in Regulation	
FOXL1	Forkhead box protein L1, involved in development and cell proliferation.	
Nkx2-2, Nkx3-1	NK homeobox family members, crucial in development and tissue specification.	
Pax-4a	Paired box gene 4, involved in pancreatic islet development.	
GATA-1	GATA binding protein 1, a key regulator of hematopoiesis.	
FOXD3	Forkhead box D3, involved in embryonic development and cell fate decisions.	

Table 1: Potential Transcription Factors Regulating MPZL1 Expression.[1]

Further research is required to elucidate the precise role of these and other transcription factors in the tissue-specific and context-dependent expression of PZR.

Post-Translational Modifications

The function of the PZR protein is further regulated by post-translational modifications, most notably:

• Glycosylation: PZR is a heavily glycosylated protein, which contributes to its stability and interactions with other molecules, such as the lectin Concanavalin A (ConA).[1][6]



Phosphorylation: Tyrosine phosphorylation of the ITIMs in the intracellular domain is a critical
event for the recruitment of downstream signaling proteins, such as SHP-2.[9][11] This
phosphorylation is mediated by Src family kinases.[9]

PZR Signaling Pathways

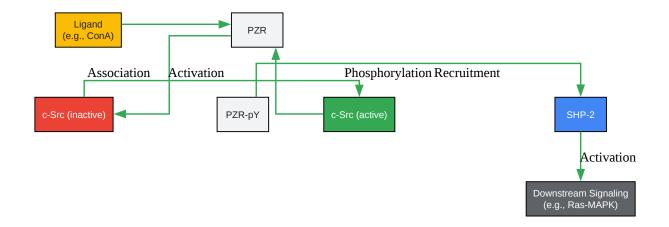
PZR acts as a scaffold protein, orchestrating the assembly of signaling complexes at the cell membrane to regulate key cellular processes.

The PZR-SHP-2-Src Signaling Axis

A central signaling pathway involving PZR is its interaction with the protein tyrosine phosphatase SHP-2 and the proto-oncogene Src.[2][9]

The activation of this pathway can be initiated by the binding of ligands, such as Concanavalin A, to the extracellular domain of PZR.[9] This binding triggers a conformational change in PZR, leading to the activation of constitutively associated c-Src.[9] Activated c-Src then phosphorylates the tyrosine residues within the ITIMs of PZR.[9]

The phosphorylated ITIMs serve as docking sites for the SH2 domains of SHP-2, recruiting it to the plasma membrane.[11] This recruitment can lead to the activation of downstream signaling cascades, including the Ras-MAPK pathway, which promotes cell proliferation and survival.[12]



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The PZR-SHP-2-Src signaling pathway.

Role in Cell Migration and Invasion

The PZR signaling network plays a crucial role in regulating cell migration and invasion, particularly in the context of cancer metastasis.[13][14] Overexpression of PZR has been shown to promote the migration and invasion of various cancer cells.[13][15] This is thought to be mediated through the activation of the Src-focal adhesion kinase (FAK) signaling axis, which is a key regulator of cell adhesion and motility.[16]

Quantitative Data on PZR Expression

The expression of MPZL1 is dysregulated in several human cancers, often correlating with tumor progression and poor prognosis.

Cancer Type	Expression Change (Tumor vs. Normal)	Associated Outcome	Reference
Lung Adenocarcinoma (LUAD)	Upregulated	Unfavorable prognosis	[13]
Lung Squamous Cell Carcinoma (LUSC)	Upregulated	Unfavorable prognosis	[13]
Ovarian Cancer	Upregulated	Associated with malignant features	[15]
Hepatocellular Carcinoma (HCC)	Amplification of the MPZL1 gene	-	[16]
Gallbladder Carcinoma	Upregulated	Higher in advanced tumor stages	[16]
Rectum Adenocarcinoma (READ)	Upregulated	-	

Table 2: Dysregulation of MPZL1 Expression in Various Cancers.

Experimental Protocols



This section provides detailed methodologies for key experiments used to study PZR gene structure and regulation.

Co-Immunoprecipitation (Co-IP) for PZR and SHP-2 Interaction

This protocol is designed to verify the interaction between PZR and SHP-2 in a cellular context.



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Workflow for Co-Immunoprecipitation of PZR and SHP-2.

Materials:

- Cell lysate from cells expressing PZR and SHP-2
- Anti-PZR antibody (primary antibody)
- Protein A/G magnetic beads
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Anti-SHP-2 antibody (for Western blotting)
- · Secondary antibody conjugated to HRP
- Chemiluminescent substrate

Procedure:

• Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.



- Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add the anti-PZR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.
- Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SHP-2 antibody.

Western Blotting for Phosphorylated PZR

This protocol is used to detect the phosphorylation status of PZR.

Materials:

- Cell lysate
- Anti-phospho-PZR (specific to a phosphorylated tyrosine residue) antibody
- Anti-total-PZR antibody
- · Loading buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Wash buffer (TBST)



- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate

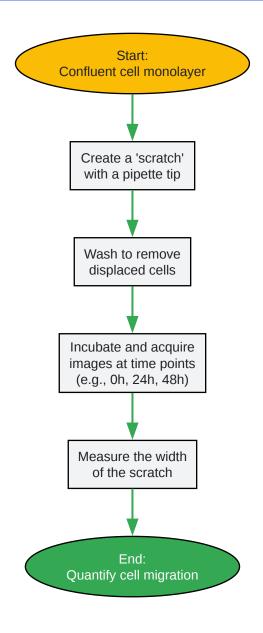
Procedure:

- Sample Preparation: Lyse cells and quantify protein concentration. Add loading buffer to the lysates and boil for 5 minutes.
- Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PZR antibody overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an anti-total-PZR antibody to normalize for protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PZR expression on cell migration.





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Workflow for a Wound Healing (Scratch) Assay.

Materials:

- Cells with modulated PZR expression (e.g., knockdown or overexpression)
- Culture plates (e.g., 6-well plates)
- Pipette tips (e.g., 200 μL)
- · Microscope with a camera



• Image analysis software (e.g., ImageJ)

Procedure:

- Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
- Creating the Scratch: Create a linear scratch in the monolayer using a sterile pipette tip.
- Washing: Gently wash the cells with media to remove any detached cells.
- Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 12 or 24 hours).
- Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is indicative of the cell migration speed.

Luciferase Reporter Assay for PZR Promoter Activity

This assay is used to identify regulatory elements in the PZR promoter and the transcription factors that bind to them.

Materials:

- Luciferase reporter plasmid containing the MPZL1 promoter region
- Expression plasmids for candidate transcription factors
- Control plasmid (e.g., Renilla luciferase)
- Cell line for transfection
- Transfection reagent
- Dual-luciferase assay kit
- Luminometer

Procedure:



- Cell Transfection: Co-transfect cells with the MPZL1 promoter-luciferase reporter plasmid, the control plasmid, and an expression plasmid for a candidate transcription factor (or an empty vector control).
- Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
- Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.
- Luminescence Measurement: Measure the firefly luciferase activity (from the MPZL1
 promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a
 luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
 control for transfection efficiency. An increase or decrease in the normalized luciferase
 activity in the presence of a transcription factor indicates its regulatory effect on the MPZL1
 promoter.

Conclusion and Future Directions

The PZR gene and its protein product are integral components of cellular signaling networks that govern fundamental processes such as cell adhesion and migration. Its dysregulation in cancer highlights its potential as a valuable biomarker and a promising therapeutic target. Future research should focus on further delineating the transcriptional and post-transcriptional regulatory mechanisms that control PZR expression in both normal and pathological conditions. A deeper understanding of the PZR-mediated signaling pathways will be crucial for the development of novel therapeutic strategies aimed at modulating its activity for the treatment of cancer and other diseases. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted roles of the PZR gene.

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- To cite this document: BenchChem. [The PZR Gene: A Comprehensive Technical Guide to its Structure and Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025890#pzr-gene-structure-and-regulation]

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